molecular formula C6H13NO3 B13597846 Ethyl (2-hydroxyethyl)glycinate

Ethyl (2-hydroxyethyl)glycinate

Cat. No.: B13597846
M. Wt: 147.17 g/mol
InChI Key: TZSNNYHITDSVRT-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-hydroxyethyl)amino]acetate is an organic compound with the molecular formula C6H13NO3 It is a derivative of ethyl acetate and contains an amino group substituted with a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(2-hydroxyethyl)amino]acetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl chloroacetate with 2-aminoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of 2-aminoethanol attacks the carbonyl carbon of ethyl chloroacetate, resulting in the formation of ethyl 2-[(2-hydroxyethyl)amino]acetate .

Industrial Production Methods

Industrial production of ethyl 2-[(2-hydroxyethyl)amino]acetate typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-hydroxyethyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(2-hydroxyethyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-[(2-hydroxyethyl)amino]acetate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The amino group can participate in various biochemical reactions, potentially affecting enzymatic activity and cellular processes .

Comparison with Similar Compounds

Ethyl 2-[(2-hydroxyethyl)amino]acetate can be compared with similar compounds such as:

Ethyl 2-[(2-hydroxyethyl)amino]acetate is unique due to the presence of both the hydroxyethyl and amino groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

ethyl 2-(2-hydroxyethylamino)acetate

InChI

InChI=1S/C6H13NO3/c1-2-10-6(9)5-7-3-4-8/h7-8H,2-5H2,1H3

InChI Key

TZSNNYHITDSVRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCCO

Origin of Product

United States

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